molecular formula C23H19N7O3 B2597292 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1019097-52-9

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No. B2597292
CAS RN: 1019097-52-9
M. Wt: 441.451
InChI Key: PHJJYJSZSPWJFQ-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H19N7O3 and its molecular weight is 441.451. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Several studies have focused on the design and synthesis of pyrazolo[3,4-d]pyrimidine derivatives, aiming to discover new anticancer agents. For instance, Al-Sanea et al. (2020) synthesized compounds with different aryloxy groups attached to the pyrimidine ring, showing appreciable cancer cell growth inhibition against various cancer cell lines, such as HOP-92, NCI-H226, and MDA-MB-468, among others (Al-Sanea et al., 2020). Similarly, El-Morsy et al. (2017) synthesized a new series of pyrazolo[3,4-d]pyrimidine derivatives with evaluated antitumor activity against the human breast adenocarcinoma cell line MCF7, finding moderate activity compared with doxorubicin (El-Morsy et al., 2017).

Antimicrobial Applications

Research into the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives has also yielded promising results. Azab et al. (2013) reported the synthesis of new heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activities (Azab et al., 2013). Additionally, Abunada et al. (2008) developed 1,3,4,5-tetrasubstituted pyrazole derivatives with antimicrobial activity, highlighting the potential of these compounds in treating bacterial and fungal infections (Abunada et al., 2008).

properties

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O3/c1-15-12-19(25-20(31)14-33-17-10-6-3-7-11-17)30(28-15)23-26-21-18(22(32)27-23)13-24-29(21)16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,25,31)(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJJYJSZSPWJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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